Product packaging for Fmoc-Ala-OMe(Cat. No.:CAS No. 146346-88-5)

Fmoc-Ala-OMe

Cat. No.: B2965602
CAS No.: 146346-88-5
M. Wt: 325.364
InChI Key: NLYFFHNUTFDXLO-LBPRGKRZSA-N
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Description

Fmoc-Ala-OMe, with the CAS number 146346-88-5 and molecular formula C₁₉H₁₉NO₄, is an N-fluorenylmethoxycarbonyl (Fmoc) protected derivative of L-alanine methyl ester. This building block is critically important in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptide architectures, including those containing N-alkylated amino acids . The Fmoc protecting group shields the alpha-amino group during the iterative coupling cycles of peptide chain assembly and is readily removed under basic conditions using reagents such as piperidine, leaving other acid-labile side-chain protecting groups intact . This orthogonal protection strategy is fundamental to the Fmoc-SPPS methodology. The primary application of this compound is in the synthesis of peptides for research and development in pharmaceuticals, biochemistry, and biophysics. Its specific value is demonstrated in advanced peptide synthesis, where it helps overcome challenges associated with synthesizing peptides containing N-substituted amino acids, such as N-methylated alanine. These peptides are increasingly valuable in drug discovery due to their enhanced metabolic stability and improved membrane permeability compared to their natural counterparts . The compound acts as a key precursor, and its mechanism of action involves the deprotection of the Fmoc group to reveal a free amine, which can then be coupled with the activated carboxyl group of another amino acid to form a peptide bond in the presence of activators like HATU or EDC . This process enables the precise, step-wise elongation of the peptide chain on a solid support. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B2965602 Fmoc-Ala-OMe CAS No. 146346-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFFHNUTFDXLO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-88-5
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate
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Chemical and Physical Properties of Fmoc Ala Ome

Fmoc-Ala-OMe, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester, is a white crystalline powder. It is an amino acid derivative where the amino group of L-alanine is protected by an Fmoc group, and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile building block in organic synthesis.

PropertyValue
IUPAC Name methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Synonyms Fmoc-L-Ala-OMe, N-9-fluorenylmethoxycarbonyl-L-alanine methyl ester
CAS Number 146346-88-5
Molecular Formula C19H19NO4
Molecular Weight 325.36 g/mol
Appearance White powder
Melting Point 113 - 119 °C
Optical Rotation [α]20/D = -17 ± 1° (c=1 in DMF)

Synthesis and Purification of Fmoc Ala Ome

Synthetic Route

The first step involves the protection of the amino group of L-alanine with the Fmoc group. This is commonly carried out by reacting L-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium carbonate or sodium bicarbonate, in a mixed solvent system like 1,4-dioxane (B91453) and water. This reaction yields Fmoc-Ala-OH.

The second step is the esterification of the carboxylic acid group of Fmoc-Ala-OH to form this compound. This can be accomplished using standard esterification methods, such as reacting Fmoc-Ala-OH with methanol (B129727) in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol.

Purification Methods

After the synthesis, this compound is typically purified to remove any unreacted starting materials, byproducts, and reagents. A common method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. For achieving high purity, column chromatography on silica (B1680970) gel is often employed. The purity of the final product is crucial for its successful application in peptide synthesis and is often assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Applications of Fmoc Ala Ome in Organic Synthesis

Building Block in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, this compound can be used in the initial step to attach the first amino acid to a resin. More commonly, the corresponding Fmoc-Ala-OH is used for direct coupling to an amino-functionalized resin. This compound is particularly useful in solution-phase peptide synthesis and for the preparation of dipeptides that can then be used in fragment condensation strategies in SPPS. The Fmoc group's base-lability allows for its selective removal without affecting the acid-labile side-chain protecting groups or the resin linkage, enabling the stepwise elongation of the peptide chain. sigmaaldrich.comalentris.org

Solution-Phase Peptide Synthesis

This compound is an ideal starting material for solution-phase peptide synthesis. With the amino group protected by Fmoc and the carboxyl group as a methyl ester, it can be selectively deprotected at either terminus. For instance, the Fmoc group can be removed to expose the free amine, which can then be coupled with another N-protected amino acid. Alternatively, the methyl ester can be hydrolyzed to the free carboxylic acid, which can then be activated and coupled with an amino acid ester. This controlled reactivity is fundamental to the construction of peptides in solution.

Role in Medicinal Chemistry and Materials Science

The utility of this compound extends beyond standard peptide synthesis into the realms of medicinal chemistry and materials science. In medicinal chemistry, it is used in the synthesis of peptide-based drugs and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The incorporation of alanine (B10760859) residues can influence the pharmacological properties of a peptide, such as its stability and receptor-binding affinity.

In materials science, Fmoc-protected amino acids, including derivatives like this compound, are utilized in the development of self-assembling nanomaterials. The amphiphilic nature of these molecules, with the hydrophobic fluorenyl group and the hydrophilic amino acid moiety, can drive their assembly into well-ordered structures like nanofibers and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Analytical and Characterization Methodologies for Fmoc Ala Ome and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Fmoc-Ala-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. Both ¹H NMR and ¹³C NMR provide characteristic signals that confirm the presence of the Fmoc group, the alanine (B10760859) moiety, and the methyl ester.

¹H NMR: The proton NMR spectrum of this compound typically displays signals corresponding to the aromatic protons of the fluorene (B118485) ring system, the methine proton of the Fmoc group, the alpha-proton of alanine, the beta-protons of alanine, and the methyl ester protons. For instance, characteristic signals for the Fmoc aromatic protons are observed in the range of 7.2-7.8 ppm. The alanine alpha-proton typically appears around 4.5-4.7 ppm, and the methyl ester protons resonate as a singlet around 3.7 ppm. scispace.comrsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the carbamate (B1207046) and ester groups, the aromatic carbons of the fluorene system, the aliphatic carbons of alanine, and the methyl ester carbon. Typical chemical shifts for the Fmoc aromatic carbons are found between 120-144 ppm, the carbonyl carbons are observed in the 155-172 ppm range, and the methyl ester carbon resonates around 52 ppm. scispace.comrsc.orgoregonstate.edu

Table 5.1.1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusAssignmentTypical Chemical Shift (ppm)Reference
¹H NMRFmoc Aromatic Protons7.2-7.8 scispace.comrsc.org
Fmoc CH~4.2-4.4 scispace.comrsc.org
Ala α-CH~4.5-4.7 scispace.comrsc.org
Ala β-CH₃~1.3-1.5 scispace.comrsc.org
Methyl Ester OCH₃~3.7 scispace.comrsc.org
¹³C NMRFmoc Carbonyl~156 scispace.comrsc.org
Ester Carbonyl~172 scispace.comrsc.org
Fmoc Aromatic Carbons120-144 scispace.comrsc.org
Ala α-C~54-55 scispace.comrsc.org
Methyl Ester OCH₃~52 scispace.comrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibrational frequencies. This compound exhibits absorption bands associated with the Fmoc carbamate and the methyl ester carbonyl groups.

The carbonyl stretching frequency (νC=O) for the Fmoc carbamate typically appears around 1690-1700 cm⁻¹ scispace.comvulcanchem.comcore.ac.uk.

The ester carbonyl stretching frequency (νC=O) is usually observed at a slightly higher wavenumber, around 1735-1745 cm⁻¹ vulcanchem.comcore.ac.ukajol.info.

Other characteristic bands include N-H stretching (if any residual, though typically absent in the protected form), C-O stretching, and C-H stretching vibrations from both the aromatic Fmoc group and the aliphatic alanine and methyl ester portions. core.ac.ukajol.inforesearchgate.net

Table 5.1.2: Characteristic IR Absorption Bands for this compound

Functional Group/BondCharacteristic Wavenumber (cm⁻¹)Reference
Carbamate C=O1690-1700 scispace.comvulcanchem.comcore.ac.uk
Ester C=O1735-1745 vulcanchem.comcore.ac.ukajol.info
C-O Stretching~1150-1250 researchgate.net
Aromatic C-H~3000-3100 ajol.info
Aliphatic C-H~2850-3000 ajol.info

UV-Vis Spectroscopy for Fmoc Tracking

UV-Vis spectroscopy is particularly valuable for monitoring the presence and concentration of the Fmoc group, which has a strong chromophore. The Fmoc group exhibits characteristic absorption maxima in the UV region, typically around 265 nm and 295-300 nm. scispace.comresearchgate.netreddit.comnih.gov This property is often utilized in solid-phase peptide synthesis (SPPS) to quantify the degree of substitution on resins or to monitor the efficiency of Fmoc deprotection steps, as the dibenzofulvene-piperidine adduct formed after deprotection has a distinct absorption maximum at 301 nm. researchgate.netnih.gov

Table 5.1.3: UV-Vis Absorption Characteristics of the Fmoc Group

Absorption Maximum (λmax) (nm)Associated FeatureReference
~265Fmoc group scispace.comreddit.com
~295-300Fmoc group scispace.comreddit.comnih.gov
~301Dibenzofulvene-piperidine adduct (after Fmoc deprotection) researchgate.netnih.gov

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed, typically detecting protonated molecules ([M+H]⁺) or adducts with alkali metal ions ([M+Na]⁺).

The calculated molecular weight of this compound (C₁₉H₁₉NO₄) is approximately 325.3 g/mol . nih.govpeptide.com ESI-MS analysis is expected to show a prominent ion peak at m/z corresponding to [M+H]⁺ (326.1) or [M+Na]⁺ (348.1). scispace.comnih.gov Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by analyzing fragmentation patterns, which can reveal characteristic losses related to the Fmoc group or the alanine methyl ester moiety. nih.govresearchgate.net

Table 5.1.4: Expected Mass Spectrometric Data for this compound

Ion TypeCalculated m/zObserved m/z (approx.)Reference
[M+H]⁺326.1~326.1 scispace.comnih.gov
[M+Na]⁺348.1~348.1 scispace.comchemicalbook.com

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and, critically, for detecting any racemization that may have occurred during synthesis or handling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Racemization Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for evaluating the chemical purity of this compound. Reversed-phase HPLC, typically using C18 columns, is commonly employed with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and separation. scispace.comrsc.orgnih.govosti.gov Detection is usually performed using UV absorbance, often at wavelengths that are sensitive to the Fmoc chromophore (e.g., 215 nm, 220 nm, or 254 nm). scispace.comrsc.orgosti.govruifuchemical.commdpi.com

Racemization Detection: Detecting racemization, i.e., the presence of the D-enantiomer (Fmoc-D-Ala-OMe) in an L-enantiomer sample, requires chiral separation methods. This is typically achieved using:

Chiral Stationary Phase (CSP) HPLC: Specialized columns packed with chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) tris(3,5-dimethylphenylcarbamate) on silica), are used to separate enantiomers. nih.govresearchgate.netresearchgate.netresearchgate.net Mobile phases for chiral HPLC often involve mixtures of hexane (B92381) and isopropanol (B130326) or ethanol (B145695) with additives like formic acid. nih.govresearchgate.net

Pre-column Derivatization: In some cases, amino acid derivatives are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on standard achiral HPLC columns. researchgate.net

HPLC analysis is crucial for ensuring that this compound used in peptide synthesis is enantiomerically pure, as even small amounts of the undesired enantiomer can lead to the formation of diastereomeric peptides, complicating purification and potentially affecting biological activity. researchgate.netacs.org

Table 5.2.1: Typical HPLC Conditions for this compound Analysis

ParameterPurity Assessment (Achiral)Racemization Detection (Chiral)Reference
Column C18 (e.g., 3 µm, 3.0 x 150 mm)Chiralpak AD-H or similar polysaccharide-based CSP scispace.comnih.govresearchgate.net
Mobile Phase Acetonitrile/Water (e.g., 5-95% ACN in H₂O, 0.1% Formic Acid)Hexane/Isopropanol (e.g., 10% iPrOH + 1% Formic Acid/Hexanes) scispace.comnih.gov
Flow Rate ~1.0 mL/min~1.0 mL/min scispace.comnih.gov
Detection Wavelength 215-254 nm~215-254 nm scispace.comnih.gov
Key Information Chemical purity, presence of impuritiesEnantiomeric purity, detection of D-enantiomer researchgate.netacs.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for determining the enantiomeric excess (ee) of this compound, ensuring that the desired L-enantiomer is present in high purity and free from its D-enantiomer. This method utilizes chiral stationary phases (CSPs) that can selectively interact with different enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (e.g., Lux Cellulose-2, Lux Cellulose-3, and CHIRALPAK IA), have proven highly effective for the enantioseparation of N-Fmoc protected α-amino acids and their esters phenomenex.comresearchgate.netrsc.orgwindows.net. These phases offer excellent chiral recognition capabilities, allowing for baseline separation of enantiomers within reasonable analysis times, often under 25 minutes in reversed-phase mode phenomenex.comwindows.net.

The typical enantiomeric purity requirement for commercially available Fmoc-protected amino acids, including this compound, is greater than 99.0% ee for the L-form, with some applications demanding ≥99.8% ee phenomenex.comwindows.net. Chiral HPLC not only quantifies the enantiomeric purity but also identifies and quantifies any trace amounts of the undesired enantiomer or other chiral impurities researchgate.net. For instance, enantiomeric impurities in commercially available L-amino acid methyl esters have been reported to be as low as 0.03–0.58% researchgate.net.

Table 1: Chiral Stationary Phases for Fmoc-Amino Acid Separation

Chiral Stationary Phase (CSP)Typical Mobile Phase ModifierKey Features / EffectivenessReference(s)
Lux Cellulose-2Acetonitrile (ACN) or Methanol (MeOH) with additives (e.g., TFA, Formic Acid)High chiral recognition; effective for most Fmoc-amino acids, achieving baseline resolution. phenomenex.comwindows.net
Lux Cellulose-3Acetonitrile (ACN) or Methanol (MeOH) with additivesGood chiral recognition, effective for many Fmoc-amino acids, often achieving baseline resolution. phenomenex.comwindows.net
CHIRALPAK IA (Amylose derivative)2-Propanol/Hexane with TFADemonstrated enantiomer separation of Fmoc-amino acid esters, showing better resolution than corresponding acids. researchgate.netrsc.org

Gas Chromatography (GC) for Chiral Integrity

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a valuable technique for assessing the chiral integrity of this compound, often after derivatization. Derivatization, such as acetylation, can enhance the volatility and chromatographic properties of amino acid derivatives, making them suitable for GC analysis rsc.orgrsc.orgresearchgate.net.

Chiral GC analysis, using specialized chiral capillary columns (e.g., those coated with diethyl tert-butyldimethylisilyl-β-cyclodextrin), can effectively separate enantiomers. For example, chiral GC analysis of acetylated L-alanine methyl ester (Ac-L-Ala-OMe) typically reveals a single peak, confirming its chiral integrity and the absence of racemization. In contrast, acetylated DL-alanine methyl ester (Ac-DL-Ala-OMe) would show two distinct peaks corresponding to the D- and L-enantiomers rsc.orgrsc.org. This method can quantify enantiomeric purity with high precision, with reports indicating the ability to determine purity greater than 99.9% nih.gov. GC is thus crucial for verifying that synthetic processes have not induced epimerization at the α-carbon of alanine.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of synthetic reactions involving this compound, such as its synthesis or its use in peptide coupling rochester.edursc.orgfigshare.commit.eduresearchgate.net. TLC provides a qualitative assessment of reaction completion, the formation of byproducts, and the purity of intermediate or final products.

The process involves spotting the reaction mixture onto a stationary phase, typically silica (B1680970) gel coated on a plate (e.g., Merck Silica gel 60-F254), and developing the plate with a suitable mobile phase (solvent system) rsc.orgmit.edu. Compounds separate based on their differential partitioning between the stationary and mobile phases, characterized by their Retention Factor (Rf) values. Visualization of the separated spots is commonly achieved using UV light (e.g., at 254 nm) due to the UV-absorbing Fmoc group, or by using staining reagents like ninhydrin (B49086) for amino groups rsc.orgmit.edu.

For reaction monitoring, a "cospot" technique is often employed, where the starting material, the reaction mixture, and a mixture of the starting material and reaction product are spotted on the same TLC plate. This helps to confirm the disappearance of the starting material and the appearance of the product, especially when their Rf values are similar rochester.edumit.edu.

Optical Purity Determination

Optical purity is a critical parameter for chiral compounds like this compound, directly reflecting its enantiomeric composition.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules that describes their ability to rotate the plane of polarized light. This phenomenon is measured using a polarimeter, which quantifies the angle of rotation. The specific rotation ([α]_D) is a standardized value, typically measured at the sodium D-line (589 nm) and a specified temperature (e.g., 20°C or 25°C), and is calculated using the formula:

[α]_D = Observed Rotation / (Path Length × Concentration)

The sign of the specific rotation (positive or negative) indicates the direction of rotation (dextrorotatory or levorotatory). For this compound, the L-enantiomer is expected to exhibit a levorotatory (negative) specific rotation. For example, Fmoc-L-alanine (the corresponding acid) has a reported specific rotation of approximately -15.5 to -20.5° (c=1, DMF) glentham.com. While specific values for the methyl ester may vary slightly, this measurement serves as a crucial indicator of enantiomeric purity. A deviation from the expected specific rotation value can suggest the presence of the undesired enantiomer or other optically active impurities .

Diastereomeric Purity Assessment

Diastereomeric purity assessment is essential when this compound is part of a larger peptide chain or when other chiral centers are present, potentially leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus possess different physical properties, including different chromatographic retention times and distinct NMR spectra.

Chromatographic techniques, such as chiral HPLC or GC, can resolve diastereomers by exploiting their differing interactions with a chiral stationary phase or their different volatilities and interactions with a chiral GC column rsc.orgosti.govarkat-usa.orgrsc.org. For instance, in dipeptide synthesis, diastereomeric dipeptides like Fmoc-L-Phe-L-Ala-OMe and Fmoc-D-Phe-L-Ala-OMe can be separated and quantified using HPLC, with distinct retention times reported for each arkat-usa.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also a powerful tool for assessing diastereomeric purity. In cases where diastereomers are formed, their ¹H NMR spectra will often show distinct signals for specific protons, allowing for the identification and quantification of each stereoisomer. For example, in the synthesis of dipeptides, the presence of signals corresponding to only one diastereomer in the ¹H NMR spectrum indicates high diastereomeric purity, while the observation of closely spaced signals for certain protons can reveal the presence of a mixture of diastereomers rsc.org.

Compound List:

this compound (N-α-Fmoc-L-alanine methyl ester)

Fmoc-Ala-OH (N-α-Fmoc-L-alanine)

Ac-L-Ala-OMe (N-Acetyl-L-alanine methyl ester)

Ac-DL-Ala-OMe (N-Acetyl-DL-alanine methyl ester)

Fmoc-Phe-Ala-OMe (N-α-Fmoc-L-phenylalanine-L-alanine methyl ester)

Fmoc-D-Phe-Ala-OMe (N-α-Fmoc-D-phenylalanine-L-alanine methyl ester)

Fmoc-L-Phe-L-Ala-OMe

Fmoc-D-Phe-L-Ala-OMe

Fmoc-L-Leu-L-Ala-OMe

Fmoc-D-Leu-L-Ala-OMe

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Ala-OMe in solid-phase peptide synthesis?

  • Methodological Answer : this compound is synthesized via a one-pot transprotection reaction. For example, using 5 equivalents of potassium fluoride and 3 equivalents of a carbonylating agent (e.g., di-tert-butyl dicarbonate) in DMF at room temperature yields Boc-protected derivatives quantitatively within 5–7 hours . Reaction progress can be monitored via TLC to ensure complete deprotection of the Fmoc group, which is identified as the rate-limiting step .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : To assess purity (>98% threshold for peptide synthesis applications).
  • NMR spectroscopy : For structural confirmation (e.g., verifying Fmoc and methyl ester groups via 1^1H and 13^{13}C spectra).
  • Mass spectrometry : To confirm molecular weight (theoretical MW: 325.36 g/mol; observed [M+H]+^+: 326.13) .
  • TLC : To monitor reaction intermediates and byproducts (Rf_f values compared against standards) .

Advanced Research Questions

Q. What factors influence the efficiency of Fmoc deprotection in this compound during solid-phase synthesis?

  • Methodological Answer : Deprotection kinetics depend on:

  • Solvent polarity : DMF enhances solvation of the Fmoc group, accelerating cleavage.
  • Base selection : Piperidine or morpholine are commonly used, but excess base can lead to ester hydrolysis.
  • Temperature : Elevated temperatures (e.g., 40°C) reduce reaction time but risk side reactions.
    Evidence from transprotection studies shows that incomplete deprotection (detected via TLC) correlates with residual fluorenylmethoxycarbamate, indicating the need for optimized stoichiometry .

Q. How can computational chemistry methods predict the stability of this compound under varying reaction conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Fmoc group to predict cleavage susceptibility.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to assess steric effects on reaction pathways.
  • WebMO : Submit optimization jobs (e.g., conformational analysis of this compound in different solvents) using computational workflows compliant with academic integrity guidelines .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify side products (e.g., methyl ester hydrolysis to Fmoc-Ala-OH).
  • Moisture sensitivity : Ensure anhydrous conditions via Karl Fischer titration of solvents.
  • Catalyst activity : Compare batch-specific performance of potassium fluoride (KF) vs. cesium fluoride (CsF) in transprotection reactions .

Key Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., optimizing reaction conditions aligns with "Novel" and "Relevant" criteria) .
  • PICOT Structure : Define Population (e.g., this compound in peptide synthesis), Intervention (e.g., transprotection methods), Comparison (e.g., Boc vs. Fmoc stability), Outcome (e.g., yield optimization), and Timeframe (e.g., 5–7 hours) .

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